

Spectroscopic Analysis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Overview

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Compound of Interest

Compound Name: *Tert-butyl 2-hydroxy-3-phenylpropanoate*

Cat. No.: *B219682*

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Despite a comprehensive search, detailed experimental spectroscopic data (NMR, IR, and MS) for **Tert-butyl 2-hydroxy-3-phenylpropanoate** remains elusive in publicly accessible literature. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols applicable for its analysis. This information is intended to support researchers, scientists, and drug development professionals in the characterization of this and structurally similar molecules.

Introduction

Tert-butyl 2-hydroxy-3-phenylpropanoate is a chiral ester of significant interest in organic synthesis, particularly as a versatile building block for more complex molecules. Its structure, featuring a bulky tert-butyl ester, a secondary alcohol, and a phenyl group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for confirming its identity, purity, and stereochemistry.

Predicted Spectroscopic Data

While specific experimental data is not available, the expected spectroscopic features can be predicted based on the molecular structure of **Tert-butyl 2-hydroxy-3-phenylpropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the phenyl ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons of the phenyl ring are expected to be the most downfield signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **Tert-butyl 2-hydroxy-3-phenylpropanoate**

Assignment	Predicted ¹ H NMR Chemical Shift (ppm)	Predicted ¹³ C NMR Chemical Shift (ppm)
C(CH ₃) ₃	~1.4	~28
C(CH ₃) ₃	N/A	~82
CH-OH	~4.3	~72
CH ₂ -Ph	~3.0	~40
Phenyl-C	~7.2-7.4	~127-138
C=O	N/A	~173
OH	Variable	N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for **Tert-butyl 2-hydroxy-3-phenylpropanoate**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	3500-3200	Broad, Medium
C-H (aromatic)	3100-3000	Medium
C-H (aliphatic)	3000-2850	Medium
C=O (ester)	~1730	Strong
C=C (aromatic)	1600-1450	Medium
C-O (ester)	1300-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[M]^+$) would be expected at m/z 222.28.[\[1\]](#)[\[2\]](#) Common fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Tert-butyl 2-hydroxy-3-phenylpropanoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
- 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Parameters: Typically requires a larger number of scans due to the low natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum.

IR Spectroscopy

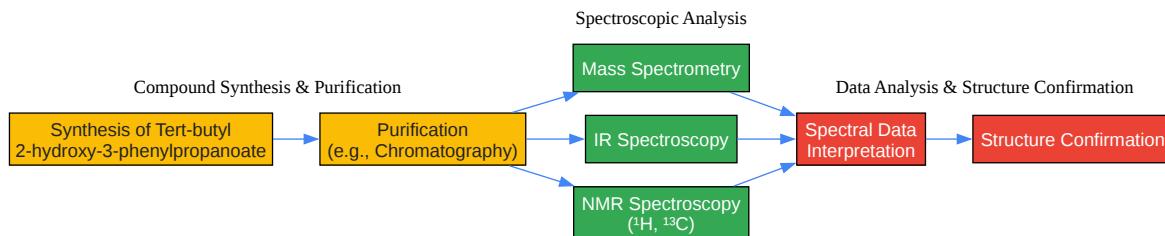
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.
- **Data Acquisition:** Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.
- **Analysis:** The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tert-butyl 2-hydroxy-3-phenylpropanoate**.



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A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for **Tert-butyl 2-hydroxy-3-phenylpropanoate** is not readily available in the surveyed literature, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid starting point for researchers working with this compound. The application of these standard spectroscopic techniques is essential for the unambiguous identification and quality control of this important synthetic intermediate.

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